Ethyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate (EACC) is a synthetic organic compound primarily known for its role in autophagy research. [] Autophagy is a crucial cellular process for degrading and recycling cellular components. EACC functions as an autophagy inhibitor by interfering with a specific stage of this process. []
Ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry and materials science. This compound features a thiophene core, which is a five-membered heterocyclic ring containing sulfur, and incorporates both nitro and amido functional groups that enhance its reactivity and biological activity.
The compound can be synthesized through various organic reactions, often starting from simpler thiophene derivatives. It is classified under the category of thiophene carboxylic acid derivatives, which are widely studied for their electronic properties and biological activities.
Ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate is classified as:
The synthesis of ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate typically involves several steps:
The molecular structure of ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate can be represented by its molecular formula .
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NEthyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate is linked to its structural components:
Research indicates that compounds with similar structures can inhibit certain biological pathways, suggesting potential therapeutic applications.
Ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate has several potential applications:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: